Product packaging for Hallacridone(Cat. No.:CAS No. 109897-77-0)

Hallacridone

Cat. No.: B008456
CAS No.: 109897-77-0
M. Wt: 307.3 g/mol
InChI Key: GZVRDNACRGJZNW-UHFFFAOYSA-N
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Description

Contextualization within Acridone (B373769) Alkaloid Research

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the acridone scaffold. These natural products are predominantly found in the Rutaceae family of plants. researchgate.net The planar structure of acridines allows them to intercalate with DNA, a property that has led to the investigation of many natural and synthetic acridine (B1665455) derivatives as potential anticancer agents. researchgate.net The acridone skeleton is considered a valuable framework in the design of new antiproliferative agents. nih.gov Research into acridone alkaloids has explored their potential as anticancer agents, with studies focusing on their ability to induce apoptosis and overcome multidrug resistance in cancer cells. nih.gov

Historical Perspective on Hallacridone Discovery and Initial Structural Assignment

This compound was first identified as a new acridone alkaloid from tissue cultures of Ruta graveolens. rsc.org The initial proposed structure was later found to be incorrect. rsc.org Through careful examination of its spectral characteristics and subsequent total synthesis, the structure of this compound was revised to 2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6(11H)-one. rsc.org This revision was confirmed through two different synthetic routes. rsc.org The study of acridone alkaloid accumulation in the roots of Ruta graveolens has also led to the revision of structures for other related compounds, such as gravacridondiol glucoside and gravacridontriol glucoside. nih.gov

Significance of this compound as a Natural Product Scaffold

Natural products provide a vast array of structurally diverse chemical scaffolds that have historically been a rich source for drug discovery. nih.govresearchgate.netresearchgate.net These "privileged scaffolds" are biologically pre-validated and serve as important starting points for the design of compound libraries in the search for new drug candidates. nih.govrsc.org The structural complexity and diversity of natural products like this compound offer inspiration for the development of new synthetic strategies and methodologies. researchgate.net The acridone skeleton, in particular, has been identified as a useful basis for designing novel antiproliferative agents. nih.gov The unique furo[2,3-c]acridine core of this compound represents a distinct scaffold within the broader class of acridone alkaloids, making it a valuable subject for further investigation and derivatization in chemical biology and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO4 B008456 Hallacridone CAS No. 109897-77-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109897-77-0

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6-one

InChI

InChI=1S/C18H13NO4/c1-9(20)14-7-11-15(23-14)8-13(21)16-17(11)19(2)12-6-4-3-5-10(12)18(16)22/h3-8,21H,1-2H3

InChI Key

GZVRDNACRGJZNW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O

melting_point

295-298°C

physical_description

Solid

Origin of Product

United States

Advanced Synthetic Methodologies for Hallacridone and Analogues

Chemoenzymatic Synthesis Approaches for Hallacridone and Related Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful strategy for constructing complex molecules like this compound. While specific chemoenzymatic total syntheses of this compound are not extensively reported, the principles have been successfully applied to the synthesis of the core acridone (B373769) scaffold and related alkaloids.

A notable approach involves the heterologous expression of plant-derived enzymes in microbial hosts like Escherichia coli. For instance, the synthesis of acridone derivatives has been achieved by expressing plant type III polyketide synthases (PKSs) in E. coli. nih.gov The key enzyme, acridone synthase (ACS), catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the fundamental acridone skeleton. nih.govresearchgate.net This biosynthetic pathway has been engineered in E. coli to produce 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA) from simple substrates. nih.gov Such engineered microbial systems represent a promising avenue for the sustainable and scalable production of the acridone core, which can then be elaborated into more complex structures like this compound through subsequent chemical steps.

The broader field of biocatalysis provides a variety of enzymes that could be applied to the synthesis of this compound precursors and derivatives. nih.govnih.gov For example, enzymes such as ketoreductases, lipases, and halohydrin dehalogenases are known to perform highly stereoselective transformations, which would be invaluable for establishing the specific stereochemistry of this compound and its analogues. nih.govresearchgate.net The application of these biocatalysts in a chemoenzymatic fashion could offer efficient and enantiopure routes to key chiral building blocks. nih.govnih.govdigitellinc.com

Total Synthesis Strategies for this compound

The total synthesis of this compound has been a subject of significant interest, not only for the purpose of confirming its structure but also for developing efficient routes to this and related compounds.

Revision of this compound Structure Through Synthetic Studies

Initial structural proposals for this compound were revised based on synthetic evidence. A key study by Reisch and Gunaherath was instrumental in this revision. They initially synthesized the proposed structure, 6-hydroxy-2,12-dimethyl-3H-pyrano[2,3-c]acridine-3,7(12H)-dione, via two different routes. rsc.org However, the spectral data of the synthesized compound did not match that of the natural product isolated from Ruta graveolens tissue cultures. rsc.org

This discrepancy prompted a careful re-examination of the spectral characteristics of an authentic sample of this compound. Based on this analysis, a revised structure, 2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6(11H)-one, was proposed. The unambiguous confirmation of this revised structure was achieved through its total synthesis, which then matched the natural product's data perfectly. rsc.org This work highlights the crucial role of total synthesis in the structural elucidation of complex natural products.

Divergent Synthesis of this compound Derivatives and Analogues

Divergent synthesis is a powerful strategy that allows for the preparation of a variety of structurally related compounds from a common intermediate. nih.gov This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

A modular and flexible three-step synthetic strategy has been developed for the synthesis of various acridone natural products, which exemplifies a divergent approach. nih.govacs.org This method begins with the condensation of commercially available anthranilic acid and phenol (B47542) derivatives to form a tricyclic acridone core. nih.govacs.org This core can then be subjected to regioselective annulation to build the additional rings found in tetracyclic acridone alkaloids. nih.govacs.org

Strategies for Structural Modifications

The modular nature of the synthesis of the acridone core allows for the introduction of structural diversity at multiple points. By varying the starting anthranilic acid and phenol components, a wide range of substituents can be incorporated into the A and C rings of the acridone skeleton. nih.gov For example, using substituted anilines and 2-chlorobenzoic acids in an Ullmann condensation provides access to a variety of acridone derivatives. nih.gov

Further modifications can be made to the core structure. For instance, the heterocyclic nitrogen can be alkylated, and substituents such as nitro and amino groups can be introduced onto the aromatic rings to probe the electronic requirements for biological activity. nih.gov The synthesis of oxa and thia analogues of acridone alkaloids has also been achieved by starting with salicylic (B10762653) acid or thiosalicylic acid, respectively, demonstrating the flexibility of the synthetic route to create significant scaffold diversity. acs.org

Stereoselective and Regioselective Synthesis

Control of stereoselectivity and regioselectivity is crucial in the synthesis of complex natural products like this compound. In the context of acridone synthesis, regioselectivity is a key consideration during the annulation step to form the tetracyclic core. The use of a titanium isopropoxide-mediated intramolecular hydrogen bonding-directed annulation has been shown to be highly regioselective. nih.govacs.org

While this compound itself does not possess multiple stereocenters that would necessitate complex stereoselective strategies, the synthesis of its analogues or other more complex acridone alkaloids could require such approaches. The principles of stereoselective synthesis, such as the use of chiral auxiliaries or asymmetric catalysis, are well-established and could be applied to control the stereochemistry of substituents on the acridone scaffold. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being incorporated into organic synthesis. While specific studies on the green synthesis of this compound are limited, methods developed for the synthesis of the parent acridine (B1665455) and acridone scaffolds can be highlighted.

One approach involves the use of environmentally benign solvents, such as water. A one-step method for the synthesis of acridine sulfonamide derivatives has been developed using water as a green solvent at room temperature, with sulfuric acid as a catalyst. rsc.org Another study reports the uncatalyzed condensation of malononitrile (B47326) with various aldehydes in distilled water to produce ylidenemalononitriles, which are versatile synthetic intermediates. rsc.org

The use of microwave irradiation to accelerate reactions is another tenet of green chemistry. A high-yield, fast, and green synthesis of acridine derivatives has been reported using a cobalt-on-carbon catalyst derived from rice husks in conjunction with microwave assistance. rsc.org This method not only reduces reaction times but also utilizes a reusable catalyst and an eco-friendly solvent. rsc.org The development of such sustainable methods for the construction of the acridone core is a significant step towards the greener synthesis of this compound and its analogues.

Advanced Spectroscopic and Chromatographic Characterization of Hallacridone

High-Resolution Spectroscopic Techniques for Hallacridone Structural Elucidation

The definitive structure of this compound, with the molecular formula C₁₈H₁₃NO₄ and a monoisotopic mass of 307.0845 g/mol , was established through the application of a suite of high-resolution spectroscopic methods. researchgate.netepa.gov These techniques provide a detailed map of the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule, allowing for the assembly of its structural framework.

One-dimensional NMR spectra offer fundamental insights into the structure of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, this would show signals corresponding to the aromatic protons on the acridone (B373769) and furan (B31954) rings, the N-methyl group, and the acetyl methyl group. The chemical shift (δ, in ppm) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. bioorganica.org.uams-textbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. nih.govresearchgate.net This includes the carbonyl carbons of the acridone and acetyl groups, the carbons of the aromatic rings, the furan ring carbons, and the methyl group carbons. The chemical shifts help to identify the types of carbon atoms present (e.g., C=O, aromatic C-H, quaternary carbons). nih.govresearchgate.net

Detailed ¹H and ¹³C NMR Data for this compound:

Specific, experimentally-derived ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not available in the public domain resources accessed for this article. Such data would typically be found in the primary literature reporting the isolation or synthesis. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. epa.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between protons within the same spin system, for example, the protons on the benzene (B151609) ring of the acridone core. epa.gov

HMQC (Heteronuclear Single Quantum Coherence): Now often replaced by its more sensitive successor, HSQC, this experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of which proton is bonded to which carbon in the this compound structure. epa.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting different structural fragments, particularly across quaternary carbons (carbons with no attached protons) and carbonyl groups. For this compound, HMBC would be critical in linking the acetyl group to the furan ring and connecting the various rings of the fused system. nih.govnp-mrd.org

2D NMR Correlation Data for this compound:

Detailed experimental data from COSY, HMQC/HSQC, and HMBC experiments for this compound are not available in the public domain resources reviewed. This information would be presented in specialized tables within primary research articles to show the specific correlations that confirm the molecular structure. researchgate.net

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular ion peak [M]⁺ would correspond to the molecular weight of this compound. The molecule would then break apart in a predictable manner, and the resulting fragment ions would provide clues about the different structural components of the molecule.

Mass Spectrometry Fragmentation Data for this compound:

While a GC-MS spectrum for this compound is noted in the PubChem database, a detailed table of its specific fragmentation pattern is not provided in the available resources. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula as C₁₈H₁₃NO₄ by providing a precise mass measurement, such as its monoisotopic mass of 307.084458 g/mol , distinguishing it from other compounds with the same nominal mass. epa.gov

HRMS Data for this compound:

PropertyValueSource
Molecular FormulaC₁₈H₁₃NO₄ researchgate.netepa.gov
Monoisotopic Mass307.084458 g/mol epa.gov

Vibrational Spectroscopy (FTIR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands that are characteristic of particular functional groups. For this compound, FTIR would be expected to show characteristic peaks for the carbonyl (C=O) groups of the acridone and acetyl moieties, C-O bonds in the furan ring and hydroxyl group, C-N bonds, aromatic C=C bonds, and C-H bonds.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (from a laser). The resulting spectrum provides information about vibrational modes and is particularly useful for identifying non-polar bonds and symmetric vibrations, often complementing FTIR data. It would help in characterizing the aromatic ring systems and other key structural features of this compound.

Vibrational Spectroscopy Data for this compound:

Specific experimental FTIR and Raman spectral data, including the precise wavenumbers (cm⁻¹) and intensities of absorption bands for this compound, are not available in the reviewed literature.

Advanced Chromatographic Methodologies for this compound Purity and Separation

The purification and analysis of acridone alkaloids, including this compound, rely on advanced chromatographic techniques. These methods are essential for separating the target compound from complex mixtures, assessing its purity, and providing material for further structural and biological studies. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical process, with Gas Chromatography-Mass Spectrometry (GC-MS) offering a complementary approach for certain applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

HPLC is a highly versatile and widely used technique for the analysis of natural products like this compound. nih.govtricliniclabs.com Method development aims to achieve optimal separation, accurate quantification, and consistent reproducibility by fine-tuning parameters such as the stationary phase, mobile phase composition, and detector settings. tricliniclabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of alkaloids and other moderately polar to non-polar compounds. youtube.com It employs a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. youtube.com In this system, polar compounds elute earlier, while non-polar compounds are retained more strongly on the column.

The development of a robust RP-HPLC method for this compound involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities. While specific validated methods for this compound are proprietary or embedded in broader phytochemical studies, a typical method can be outlined based on the analysis of similar acridone and isoquinoline (B145761) alkaloids. nih.govscielo.br A C18 column is a standard choice, providing a hydrophobic stationary phase for the retention of the acridone core. youtube.com The mobile phase usually consists of a mixture of water (often acidified with formic acid or trifluoroacetic acid to improve peak shape by ensuring the analyte is in a consistent, protonated state) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively elute compounds with a range of polarities. youtube.com

Table 1: Typical Parameters for RP-HPLC Method Development for this compound

Parameter Typical Setting/Value Purpose
Stationary Phase C18 (Octadecylsilane), 3.5-5 µm particle size Provides a non-polar surface for hydrophobic interactions with this compound.
Column Dimensions 4.6 mm x 150/250 mm Standard analytical dimensions for good resolution and capacity.
Mobile Phase A Water + 0.1% Formic Acid The polar component of the mobile phase; acidifier improves peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid The non-polar organic modifier; its increasing concentration elutes the analyte.
Elution Mode Gradient (e.g., 20% B to 80% B over 15 min) Allows for the separation of compounds with varying polarities within a single run. scielo.br
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column. globalresearchonline.net
Column Temperature 25-40 °C Controlled temperature ensures reproducible retention times.
Detection PDA/UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) UV detection is common for chromophoric acridones; MS provides mass information. globalresearchonline.net

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Method validation is a critical step to ensure the method is fit for its intended purpose, establishing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.gov

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., bare silica, or phases bonded with polar functional groups like cyano or amino) and a non-polar mobile phase (e.g., hexane, isopropanol). unt.edu In this mode, separation is based on the analyte's polar interactions with the stationary phase; more polar compounds are retained longer. unt.edu

While less common than RP-HPLC for general purity analysis of alkaloids, NP-HPLC is a powerful tool for specific applications, most notably the separation of structural isomers. unt.eduthermofisher.com Positional isomers of this compound or its precursors, which may have very similar polarities and are difficult to resolve by reversed-phase, can often be separated effectively using NP-HPLC due to differences in how their polar functional groups interact with the polar stationary phase. researchgate.net Cyano-bonded phase columns are particularly versatile as they can be used in both normal-phase and reversed-phase modes and equilibrate more quickly than bare silica, making them suitable for gradient separations. fujifilm.com

Table 2: Typical Parameters for NP-HPLC for Isomer Separation

Parameter Typical Setting/Value Purpose
Stationary Phase Silica, Diol, or Cyano (CN) Polar surface for separation based on polar functional group interactions.
Mobile Phase Hexane / Isopropanol (e.g., 98:2 v/v) A non-polar solvent system; composition is adjusted to control retention.
Elution Mode Isocratic A constant mobile phase composition is often sufficient for isomer separation.
Flow Rate 1.0 mL/min Standard analytical flow rate.

| Detection | UV-Vis (e.g., 280 nm) | Detection wavelength is chosen based on the analyte's UV absorbance spectrum. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) separates compounds in the gas phase based on their volatility and interaction with a stationary phase within a capillary column. Due to its high resolving power and coupling with Mass Spectrometry (MS), GC-MS is an excellent technique for structural identification. However, compounds like this compound are typically non-volatile and thermally labile, making them unsuitable for direct GC analysis. restek.com

To overcome this limitation, chemical derivatization is employed. This process converts polar functional groups, such as hydroxyl (-OH) or amine (-NH) groups, into less polar, more volatile, and more thermally stable derivatives. jfda-online.com This allows the molecule to be vaporized without decomposition and travel through the GC column.

Common derivatization techniques applicable to the functional groups potentially present in this compound include:

Silylation: This is a widely used method that replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. jfda-online.com

Acylation: This involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl). Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) react with hydroxyl and amine groups to form ester and amide derivatives, respectively. Perfluoroacyl derivatives can significantly improve detection sensitivity. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The resulting mass spectrum provides a molecular ion peak (or a characteristic fragment) and a unique fragmentation pattern that serves as a chemical fingerprint, enabling structural elucidation. researchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis

Derivatization Method Reagent Target Functional Groups Resulting Derivative
Silylation BSTFA, MSTFA, TMCS -OH (hydroxyl), -COOH (carboxyl), -NH (amine) Trimethylsilyl (TMS) ether/ester/amine

| Acylation | Acetic Anhydride, TFAA, PFP A | -OH (hydroxyl), -NH (amine) | Acetate/Trifluoroacetyl/Pentafluoropropionyl ester/amide |

Integration of Analytical Techniques for Comprehensive this compound Characterization

The unambiguous characterization of a natural product like this compound rarely relies on a single analytical method. A comprehensive understanding of its structure and purity is achieved through the integration of multiple spectroscopic and chromatographic techniques. tricliniclabs.comnih.gov An integrated workflow, particularly combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS), is a powerful strategy for the rapid identification (dereplication) and characterization of known and novel acridones from a crude extract. nih.gov

A modern approach begins with the separation of a complex mixture using an ultra-high-performance liquid chromatography (UHPLC) system, which offers higher resolution and faster analysis times than traditional HPLC. nih.gov The eluent from the UHPLC is directed into a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, QTOF, or Orbitrap instrument).

This integrated LC-MS/MS approach provides several layers of information:

Retention Time (t_R_): The time at which this compound elutes from the LC column, characteristic under specific conditions.

Accurate Mass Measurement (HRMS): The mass spectrometer measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy (typically <5 ppm). This allows for the determination of a unique elemental formula.

Tandem Mass Spectrometry (MS/MS): The instrument isolates the parent ion of interest (e.g., the [M+H]⁺ of this compound) and fragments it. The resulting fragmentation pattern provides detailed structural information, as the molecule breaks apart at its weakest bonds, revealing its constituent substructures. rhhz.net

For example, studies on acridone alkaloids from plant extracts like Swinglea glutinosa have successfully used UHPLC-HRMS/MS data. nih.gov By analyzing the fragmentation patterns, researchers can group structurally similar compounds into "molecular families." This data can be compared against spectral libraries and databases, such as the Global Natural Products Social Molecular Networking (GNPS) platform, to rapidly identify known compounds or to tentatively assign structures to new analogues based on spectral similarity. nih.gov While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive de novo structural elucidation of a novel compound, the integrated LC-MS/MS workflow is a critical first step for rapid, high-confidence characterization. nih.govresearchgate.net

Table 4: Integrated Analytical Workflow for this compound Characterization

Step Technique Information Gained
1. Separation UHPLC / HPLC Retention time; separation from matrix components; provides purified fractions.
2. Detection & Formula High-Resolution Mass Spectrometry (HRMS) Accurate mass of the molecular ion; determination of the elemental formula.
3. Structural Fingerprinting Tandem Mass Spectrometry (MS/MS) Fragmentation pattern, providing information on substructures and functional groups.
4. Identification Database Comparison (e.g., GNPS) Tentative or confirmed identification by matching MS/MS spectra with known compounds. nih.gov

| 5. Definitive Structure | Nuclear Magnetic Resonance (NMR) | Complete 2D/3D structural elucidation, including stereochemistry. nih.gov |

Structure Activity Relationship Sar Studies of Hallacridone

Elucidation of Key Pharmacophores within Hallacridone

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, several key pharmacophoric features can be identified based on the known bioactivities of related acridone (B373769) compounds. nih.govrsc.org

The primary pharmacophoric elements of the this compound scaffold are believed to be:

The Planar Polyaromatic Ring System: The tricyclic acridone core is a planar structure that is a classic DNA intercalating moiety. rsc.orgjocpr.com This planarity facilitates its insertion between DNA base pairs, disrupting DNA replication and transcription processes, which is a common mechanism for the anticancer activity of many acridone derivatives. nih.govresearchgate.net

The C9-Carbonyl Group: The ketone at position 9 of the acridone ring is a critical hydrogen bond acceptor. nih.gov This feature allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, such as kinases, or with DNA itself. nih.govacs.org

The Fused Furan (B31954) Ring: The furo[2,3-c] moiety is a significant feature. Modifications to this ring, particularly the introduction of substituents that can form covalent bonds, can lead to potent bioactivity through mechanisms like DNA alkylation. acs.orgnih.gov

The Hydroxyl and Acetyl Groups: The hydroxyl group at C5 is a potential hydrogen bond donor and acceptor. The acetyl group at C2 presents another carbonyl that can act as a hydrogen bond acceptor and provides a point for potential steric interactions within a receptor binding pocket.

Impact of Substituent Effects on this compound Bioactivity

The nature, position, and orientation of substituents on the this compound scaffold are critical determinants of its biological activity. Research on various acridone analogues demonstrates that even minor modifications can lead to significant changes in potency and target selectivity. rsc.orgnih.gov

Studies on related acridone derivatives have shown that:

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can significantly affect activity. For some series of acridone analogues, the presence of electron-donating groups was found to enhance anticancer activity, potentially by improving interaction with DNA. rsc.org Conversely, electron-withdrawing groups can also be beneficial, though their effect is highly dependent on their position and the specific biological target. nih.gov

Lipophilicity and Steric Bulk: The size and lipophilicity of substituents play a major role. For instance, in one study on acridine (B1665455) derivatives, increasing the alkyl chain length of a substituent from methyl to butyl resulted in higher antitumor activity. rsc.org However, excessively bulky groups can also reduce or abolish activity due to steric hindrance at the target binding site.

For this compound specifically, SAR can be inferred from studies on its furo[2,3-c]acridin-6-one core. acs.orgnih.gov The table below illustrates hypothetical modifications to the this compound structure and their potential impact on bioactivity based on established SAR principles for acridones.

Modification SiteSubstituent ChangeAnticipated Effect on BioactivityRationale
Furan RingIntroduction of an epoxideSignificant IncreaseEnables covalent bonding (alkylation) with biological targets like DNA, leading to high cytotoxicity. nih.gov
C2-Acetyl GroupReduction to alcoholPotential Decrease/Change in SelectivityRemoves a hydrogen bond acceptor and alters steric profile.
C5-Hydroxyl GroupConversion to methoxy (B1213986) etherPotential DecreaseRemoves a key hydrogen bond donating capability. rsc.org
N11-Methyl GroupReplacement with longer alkyl chainPotential IncreaseMay enhance lipophilicity, improving cell membrane permeability and hydrophobic interactions. rsc.org
Aromatic Ring (e.g., C7)Addition of a halogen (e.g., -Cl)Variable; context-dependentCan alter electronic properties and form halogen bonds, but may increase cytotoxicity to non-cancerous cells. nih.govnih.gov

Positional isomerism and stereochemistry are critical factors in determining the bioactivity of drug molecules. For acridone derivatives, SAR investigations have shown that the therapeutic potency can vary favorably more with the position of a substituent than with the chemical nature of the group itself. nih.gov

While the parent this compound molecule is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with profoundly different biological activities. A pivotal study on analogues of the furo[2,3-c]acridin-6-one core, which this compound is built upon, demonstrated the crucial role of stereochemistry. nih.gov In that research, epoxide derivatives were synthesized, and it was found that compounds with a specific relative configuration, (2R,1′S), were the most active, exhibiting potent cytotoxic properties in the nanomolar range. acs.orgnih.gov This highlights that a precise three-dimensional arrangement of atoms is required for optimal interaction with the biological target, in this case, DNA.

Positional isomerism, which involves moving substituents to different positions on the aromatic rings, would also be expected to have a major impact. Shifting the C5-hydroxyl group or the C2-acetyl group of this compound to other available positions on the furoacridone skeleton would alter the molecule's electronic distribution and its ability to interact with target sites, likely resulting in a different activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing a library of analogues with varied substituents and activities, then correlating these activities with calculated molecular descriptors.

The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error

Molecular descriptors used in QSAR can be categorized as:

Electronic: (e.g., partial charges, dipole moment) describing the distribution of electrons.

Steric: (e.g., molecular volume, surface area) describing the size and shape of the molecule.

Hydrophobic: (e.g., LogP) describing the molecule's partitioning between water and an organic solvent.

Topological: (e.g., connectivity indices) describing the atomic connectivity within the molecule.

The development of a predictive QSAR model is a systematic process. For this compound analogues, this would involve:

Data Set Preparation: A diverse set of this compound analogues with experimentally measured biological activity (e.g., IC50 values) would be compiled. This dataset is then rationally divided into a training set, used to build the model, and a test set, used to validate its predictive power. jocpr.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue in the dataset.

Model Building: Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, a mathematical equation is generated that best correlates the descriptors from the training set with their corresponding biological activities. nih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using cross-validation (e.g., leave-one-out Q²), while external validation involves using the model to predict the activity of the compounds in the test set (r²_pred). researchgate.net A statistically robust and validated model can then be used to predict the activity of new, unsynthesized this compound analogues.

A critical aspect of QSAR modeling is defining the model's Applicability Domain (AD). The AD is the chemical space, defined by the structural and physicochemical properties of the training set compounds, for which the model provides reliable predictions. acs.org Making predictions for compounds that fall outside the AD is an extrapolation and is considered unreliable. acs.orgresearchgate.net

The AD can be defined using several methods, including:

Descriptor Range: Ensuring that the descriptor values for a new compound fall within the minimum and maximum values of the training set.

Distance-Based Methods: Calculating the "distance" of a new compound (in descriptor space) to the compounds in the training set. A prediction is considered reliable only if this distance is below a certain threshold.

For a QSAR model developed for this compound analogues, the AD would ensure that it is only used to predict the activity of new derivatives that are structurally similar to those on which the model was built, thereby ensuring the scientific validity of its predictions.

Structure-Affinity Relationship (SAFIR) Investigations

Structure-Affinity Relationship (SAFIR) investigations represent a traditional and foundational approach in drug discovery. nih.gov A SAFIR study systematically analyzes how modifications to a chemical structure influence its binding affinity (often measured as Ki, Kd, or IC50) for a specific biological target. researchgate.netacs.org

For this compound, a SAFIR investigation would focus on optimizing its binding to a known molecular target, which for acridones could be a specific DNA sequence, topoisomerase enzyme, or a protein kinase. nih.govrsc.org The process would involve:

Lead Identification: this compound or a potent analogue serves as the lead compound.

Analogue Synthesis: A series of new derivatives is rationally designed and synthesized, with systematic modifications at various positions (e.g., the furan ring, the N11-substituent, and the aromatic rings).

Affinity Measurement: The binding affinity of each new analogue against the purified biological target is measured using in vitro assays, such as radioligand displacement assays or enzyme inhibition assays. nih.govacs.org

SAR Analysis: The relationship between the structural changes and the resulting affinity values is analyzed. This provides crucial insights into which functional groups and structural features enhance or diminish binding, guiding the next round of molecular design to create compounds with even higher affinity. nih.gov

This iterative cycle of design, synthesis, and testing is aimed at identifying a candidate with optimal target affinity and selectivity.

Mechanistic Investigations of Hallacridone S Biological Interactions

Molecular Mechanism Elucidation in Preclinical Models

The elucidation of a compound's molecular mechanism in preclinical models is a fundamental step in drug discovery and development. This process typically involves a combination of in vitro (cell-based) and in vivo (animal) studies to understand how a compound like Hallacridone exerts its biological effects at a molecular level.

Preclinical evaluation often begins with cell-based assays to identify the primary cellular processes affected by the compound. For a molecule with potential anti-inflammatory or anti-cancer properties, as is common for acridone (B373769) derivatives, researchers might investigate its effects on cell proliferation, apoptosis (programmed cell death), and the production of inflammatory mediators. Techniques such as high-throughput screening can be employed to test the compound against a panel of cell lines to identify sensitive targets.

Following initial in vitro findings, animal models are utilized to observe the compound's effects in a whole organism. These models, often involving rodents genetically modified to mimic human diseases, provide insights into the compound's pharmacodynamics—what the drug does to the body. For instance, in a mouse model of inflammatory arthritis, researchers would assess if this compound reduces joint inflammation and look for changes in relevant biomarkers in blood and tissue samples. The selection of an appropriate preclinical model is crucial for obtaining relevant data that can predict potential efficacy in humans. youtube.comyoutube.com

Table 1: Illustrative Data from Preclinical Mechanistic Studies

Study TypeModelKey Parameter MeasuredIllustrative Finding for a Hypothetical Compound
In VitroHuman Macrophage Cell LineLipopolysaccharide (LPS)-induced TNF-α secretionDose-dependent reduction in TNF-α levels
In VitroColon Cancer Cell Line (e.g., HCT116)Cell Viability (MTT Assay)IC50 value of 10 µM
In VivoCollagen-Induced Arthritis Mouse ModelPaw Swelling40% reduction in paw volume compared to vehicle
In VivoXenograft Mouse Model of Colon CancerTumor Volume50% reduction in tumor growth over 21 days

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for this compound.

Interaction with Biomolecular Targets (e.g., TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. drugbank.com Consequently, it is a significant target for therapeutic intervention. youtube.comyoutube.com A compound like this compound could potentially inhibit the biological activity of TNF-α through several mechanisms. Direct binding to the TNF-α protein could prevent it from interacting with its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory signaling. youtube.comnih.gov

Alternatively, this compound could interfere with the synthesis or release of TNF-α from immune cells such as macrophages. youtube.com This indirect mechanism would also lead to a reduction in the effective concentration of this pro-inflammatory cytokine. Studies have shown that pro-inflammatory cytokines can promote tumor growth and metastasis, making their inhibition a target in cancer therapy as well. nih.gov

The binding of a small molecule like this compound to a protein target such as TNF-α is governed by non-covalent interactions. nih.gov Among the most important are hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. These bonds are highly directional and play a crucial role in the specificity of drug-target recognition, ensuring the precise orientation of the ligand within the binding site. nih.govnih.gov

Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, are used to visualize and understand these interactions at an atomic level. nih.gov

Table 2: Potential Intermolecular Interactions between a Ligand and a Protein Target

Interaction TypeDescriptionImportance in Binding
Hydrogen BondAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Contributes to binding specificity and orientation.
Hydrophobic InteractionThe association of nonpolar groups in an aqueous environment.Major driver of binding affinity for nonpolar ligands.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the ligand-protein complex.
Ionic BondsElectrostatic attraction between oppositely charged ions.Can form strong interactions between charged groups on the ligand and protein.

Cellular Pathway Modulation by this compound

Bioactive compounds exert their effects by modulating specific cellular signaling pathways. Acridone derivatives have been reported to influence several key pathways involved in inflammation and cancer. For a compound like this compound, potential pathways for modulation could include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in regulating inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory drugs. By preventing the activation of NF-κB, a compound can reduce the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α.

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Dysregulation of MAPK signaling is a hallmark of many cancers, making it a viable target for therapeutic agents. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer, and inhibitors of this pathway are actively being pursued as anti-cancer drugs. nih.gov

Identifying which pathways are modulated by this compound would involve techniques like Western blotting to measure the phosphorylation status of key signaling proteins, or reporter gene assays to assess the activity of specific transcription factors.

Enzyme Inhibition and Activation Studies

Many drugs function by inhibiting or, less commonly, activating specific enzymes. For a compound like this compound, enzyme inhibition studies would be crucial to determine if it acts on any key enzymes involved in disease pathology. For instance, many anti-cancer drugs target kinases, which are enzymes that add phosphate (B84403) groups to other proteins.

Enzyme inhibition can be classified into several types:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Kinetic assays are performed to determine the type of inhibition and the potency of the inhibitor, often expressed as an IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki (the inhibition constant). While no specific enzyme targets for this compound have been publicly identified, its acridone scaffold is present in other compounds known to inhibit enzymes like topoisomerases or kinases.

Table 3: Common Types of Reversible Enzyme Inhibition

Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on Km
CompetitiveActive SiteUnchangedIncreased
Non-competitiveAllosteric SiteDecreasedUnchanged
UncompetitiveEnzyme-Substrate ComplexDecreasedDecreased

Vmax: maximum reaction velocity; Km: Michaelis constant, a measure of substrate affinity.

Biological Target Identification and Validation for Hallacridone

Phenotypic Screening Approaches for Hallacridone

Phenotypic screening is a powerful strategy in drug discovery that identifies substances causing a desirable change in the phenotype of a cell or organism, without prior knowledge of the drug's specific molecular target. This approach is particularly valuable for complex diseases and for discovering first-in-class drugs.

Initial studies on acridone (B373769) derivatives have shown a range of biological activities, including antiviral and antitumor effects. For instance, certain N-allyl acridone derivatives have demonstrated inhibitory effects against Dengue virus by interfering with viral RNA synthesis. nih.gov A phenotypic screen for this compound could therefore be designed based on these or other observed biological effects, such as cytotoxicity against cancer cell lines or inhibition of viral replication. Such screens would typically involve treating various cell lines or model organisms with this compound and monitoring for specific phenotypic changes. A significant challenge following a successful phenotypic screen is the subsequent deconvolution of the target responsible for the observed phenotype.

Affinity-Based Methodologies for Target Identification

Affinity-based target identification methods are crucial for elucidating the direct molecular interactions of a compound. These techniques rely on the specific binding of a small molecule to its protein targets.

ChemProteoBase Profiling

Currently, there is no publicly available research indicating the use of ChemProteoBase profiling for the target identification of this compound. This technique, which involves comparing the protein expression profiles induced by a compound of interest with a database of profiles from compounds with known targets, could be a valuable future direction for understanding this compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. To date, no studies have been published that apply CETSA to identify or validate the targets of this compound. Application of CETSA would involve treating cells with this compound, subjecting the cells to a heat gradient, and then analyzing the soluble protein fraction to identify proteins that are stabilized by the compound.

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another label-free method for identifying protein targets of small molecules. It leverages the principle that a protein becomes more resistant to proteolysis upon binding to a ligand. There is currently no available research that has utilized the DARTS methodology to identify the specific cellular targets of this compound. A DARTS experiment with this compound would entail incubating cell lysates with the compound, followed by limited proteolysis and subsequent identification of protected proteins by mass spectrometry.

Genetic-Based Target Identification Methods

Genetic approaches offer a powerful alternative to affinity-based methods for target identification by linking a compound's activity to specific genes.

CRISPR-Cas9 Screening

CRISPR-Cas9 technology can be employed in large-scale genetic screens to identify genes that either enhance or suppress the phenotypic effects of a compound. Such screens can reveal potential drug targets and resistance mechanisms. As of now, there are no published reports of CRISPR-Cas9 screens being performed in the context of this compound's biological activity. A CRISPR-Cas9 screen could be designed to identify genes that, when knocked out, confer resistance or sensitivity to this compound-induced cytotoxicity, thereby pointing to its molecular targets or pathways.

RNA Interference (RNAi) Approaches

RNA interference (RNAi) is a powerful and widely used technique for identifying the biological targets of small molecules. This approach involves systematically silencing individual genes to observe whether the resulting cellular phenotype mimics the effect of the compound . If silencing a particular gene produces a similar biological outcome as treatment with this compound, it strongly suggests that the protein encoded by that gene is a target of the compound.

While RNAi screens are a staple in drug discovery for target identification, a thorough review of published scientific literature reveals a significant gap in research specifically applying this methodology to this compound. One study included "this compound" in a supplementary data table associated with a broad RNAi screen, but provided no specific details, context, or identification of any potential biological targets related to the compound. As such, there is currently no substantive data from RNAi approaches to pinpoint the biological targets of this compound.

Validation of Identified this compound Targets

Once potential targets are identified, a rigorous validation process is essential to confirm their role in the compound's mechanism of action. This typically involves a combination of genetic and functional assays, as well as in vivo studies using animal models.

Genetic and Functional Assays

Genetic and functional assays are critical for confirming that a potential target identified, for instance through an RNAi screen, is genuinely modulated by this compound and that this interaction is responsible for the observed biological effects. These assays can include:

Overexpression or mutation of the target protein: If overexpressing the target protein diminishes the effect of this compound, it supports the hypothesis that the compound acts by inhibiting this target. Conversely, introducing mutations in the target that prevent this compound binding should render cells resistant to the compound.

In vitro binding assays: These experiments directly measure the physical interaction between this compound and the purified target protein, allowing for the determination of binding affinity and kinetics.

Enzyme activity assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.

Despite the importance of these validation steps, there is a notable absence of published research detailing the use of specific genetic or functional assays to validate any biological targets of this compound.

Use of Animal Models for Target Validation (Preclinical Relevance)

To establish the preclinical relevance of a drug target, it is crucial to validate its role in a living organism. Animal models, such as mice genetically engineered to lack the target gene (knockout mice) or to overexpress it, are invaluable tools for this purpose. If a knockout mouse for a specific gene shows a phenotype similar to the effects of this compound administration, or is resistant to the compound's effects, it provides strong in vivo evidence for the target's relevance.

The biological activities of heterocycle-fused acridines, a class to which this compound belongs, have been investigated in vivo, with some studies noting antitumor and antiviral effects in mice. nih.gov However, specific preclinical studies using animal models to validate any identified biological targets of this compound are not documented in the available scientific literature. The general observation of bioactivity in this chemical class does not substitute for specific target validation for this compound itself.

Computational Chemistry and in Silico Approaches for Hallacridone Research

Molecular Docking Studies of Hallacridone-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or nucleic acid). youtube.comyoutube.com This method is crucial for understanding drug-target interactions at an atomic level. youtube.com The process involves two main components: a searching algorithm, which generates a variety of possible binding poses, and a scoring function, which estimates the binding affinity for each pose. youtube.com A highly negative binding affinity score generally indicates a more stable and favorable interaction between the ligand and its target. youtube.com

In this compound research, molecular docking can be employed to screen large libraries of potential biological targets to identify proteins with which this compound might interact. Once a target is identified, docking can elucidate the specific binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. youtube.com For instance, studies on 2,4-disubstituted quinoline (B57606) derivatives, which share structural similarities with the acridone (B373769) core, have used molecular docking to evaluate binding affinities against targets like Mycobacterium tuberculosis receptor LipB. nih.gov

Table 1: Illustrative Example of Molecular Docking Results for this compound Against Potential Protein Targets This table is a hypothetical representation of typical docking results.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Protein Kinase A (e.g., 1APM)-9.8Val123, Ala150, Lys72Hydrogen Bond, Hydrophobic
Topoisomerase I (e.g., 1T8I)-10.5Arg364, Asn722, Tyr723Pi-Stacking, Hydrogen Bond
Cyclin-Dependent Kinase 2 (e.g., 1HCK)-9.2Leu83, Phe80, Asp86Hydrophobic, Hydrogen Bond

Before docking can be performed, the potential binding site (or pocket) on the target protein must be identified. Ligand-protein binding site prediction methods are designed for this purpose. These computational tools analyze the protein's three-dimensional structure to locate cavities on its surface that are suitable for ligand binding. nih.gov

Methods for binding site prediction fall into several categories:

Geometry-based methods: These algorithms, such as LIGSITE, Fpocket, and Surfnet, identify pockets based on the protein's spatial geometry. nih.govsemanticscholar.org

Energy-based methods: These methods use probe molecules to calculate the interaction energy across the protein's surface, identifying energetically favorable regions for binding. semanticscholar.org

Template-based methods: These approaches leverage information from homologous proteins with known ligand-bound structures to predict binding sites in the target protein. semanticscholar.orgresearchgate.net

Machine-learning methods: More recent approaches use machine learning and deep learning to analyze protein features and predict binding sites with high accuracy. nih.govresearchgate.net

For this compound, these prediction tools would be the first step in a structure-based drug design campaign, allowing researchers to pinpoint the most probable interaction sites on a given protein target before proceeding with more computationally intensive docking and simulation studies. researchgate.net

While docking provides a rapid estimate of binding affinity, more accurate binding free energy calculations are often required to rank potential drug candidates. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for this purpose. nih.gov These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov

The binding free energy (ΔG_bind) is generally calculated as: ΔG_bind = E_complex - (E_receptor + E_ligand)

Where each energy term includes contributions from van der Waals forces, electrostatic interactions, and solvation energy. schrodinger.comresearchgate.net These calculations are typically performed on snapshots taken from molecular dynamics simulations, providing a more refined estimate than initial docking scores. mdpi.com Although computationally demanding, these methods offer higher accuracy in predicting how tightly a ligand like this compound will bind to its target. mdpi.com

Table 2: Example of MM/GBSA Binding Free Energy Components for a this compound-Protein Complex This table is a hypothetical representation of typical MM/GBSA results.

Energy ComponentValue (kcal/mol)Contribution
ΔE_vdw (van der Waals)-45.7Favorable
ΔE_elec (Electrostatic)-28.3Favorable
ΔG_solv (Total Solvation)+42.5Unfavorable
ΔG_bind (Binding Free Energy) -31.5 Overall Favorable

Molecular Dynamics Simulations for this compound Binding Conformations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a protein-ligand complex, providing insights that are not available from static structures. nih.gov These simulations can be used to assess the stability of a docked pose, observe conformational changes in the protein upon ligand binding, and understand the role of solvent molecules in the binding process. nih.govmpg.de

In the context of this compound research, an MD simulation would typically start with the best-docked pose of this compound in its target protein. The simulation, often running for hundreds of nanoseconds, would show how the complex behaves in a simulated physiological environment. nih.gov A stable simulation, where the ligand remains in the binding pocket and key interactions are maintained, would provide strong evidence for the predicted binding mode. For example, MD simulations of propyl acridone, a related compound, were used to demonstrate the stability of its interaction with DNA. mpg.de

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. nih.gov These methods can provide detailed information about a molecule's properties, such as its geometry, charge distribution, and reactivity. wikipedia.org Unlike the classical mechanics used in docking and MD, quantum mechanics explicitly models the behavior of electrons, offering a higher level of theoretical accuracy. youtube.com

For this compound, quantum chemical calculations can be used to:

Optimize its three-dimensional geometry.

Calculate its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding its chemical reactivity.

Determine the distribution of partial charges on its atoms, which influences how it interacts with its biological target. wikipedia.org

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of pharmaceutical interest. youtube.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This simplifies the problem significantly, making it computationally feasible for molecules the size of this compound. nih.govyoutube.com DFT is known for its balance of accuracy and computational cost. researchgate.net Applications of DFT in this compound research could include predicting its spectroscopic properties, assessing its metabolic stability by identifying reactive sites, and refining the force field parameters used in classical MD simulations for greater accuracy. researchgate.net

Table 3: Illustrative Quantum Chemical Properties of this compound Calculated by DFT This table is a hypothetical representation of typical DFT results.

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DebyeInfluences solubility and binding interactions

Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly transforming drug discovery. mit.edunih.gov These technologies can analyze vast and complex datasets to identify patterns, make predictions, and generate novel insights that would be difficult for humans to uncover. nih.gov

In this compound research, AI and ML could be applied in several ways:

Target Identification: AI algorithms can analyze biological data (genomics, proteomics, etc.) to predict and prioritize novel protein targets for this compound.

Virtual Screening: ML models can be trained on large chemical libraries to predict the biological activity of new compounds, allowing for the rapid screening of virtual this compound derivatives against a specific target. nih.gov

ADMET Prediction: ML is widely used to build models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. wikipedia.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the creation of novel this compound analogs with improved efficacy and safety profiles.

The integration of AI with traditional computational methods holds the promise of significantly accelerating the journey of promising compounds like this compound from initial discovery to clinical application. nih.gov

Future Research Directions in Hallacridone Chemical Biology

Development of Novel Hallacridone-Based Chemical Probes

A chemical probe is a small-molecule modulator designed to selectively interact with a specific biomolecule, such as a protein, to study its biological function. youtube.com The development of high-quality chemical probes is crucial for target validation and for understanding the physiological and pathological processes associated with a particular biological target. youtube.com For this compound, future research will likely focus on creating a suite of specialized chemical probes derived from its unique pyridoacridine scaffold.

The process begins with the synthesis of this compound derivatives and analogues. rsc.org By modifying the core structure, researchers can create molecules designed to probe specific biological questions. youtube.comacs.org For instance, probes can be developed by attaching reporter tags, such as fluorescent dyes or biotin, to a this compound analogue. This can be achieved through techniques like metabolic labeling and click chemistry, which allow for the attachment of these tags with high specificity and efficiency. nih.gov Such tagged probes would enable the direct visualization and tracking of this compound's interactions within cells, helping to identify its molecular targets.

Furthermore, acridone-based fluorescent molecular probes have been shown to be effective in monitoring metabolic processes by detecting changes in concentrations of key molecules like ATP and ADP. nih.gov Developing this compound-based probes could therefore provide powerful tools to investigate specific cellular pathways. These probes, along with inactive control analogues, are essential for rigorously linking the molecule's effects to a specific target, a critical step in both fundamental biology and drug discovery. nih.gov

Exploration of this compound's Biosynthesis and Metabolic Pathways

A significant gap in the current knowledge of this compound is its complete biosynthetic pathway. Understanding how marine organisms synthesize this complex alkaloid is a major goal for future research. A metabolic pathway is a series of linked chemical reactions within a cell, where the product of one enzymatic reaction becomes the substrate for the next. wikipedia.org Elucidating this pathway is key to enabling biotechnological production and creating novel analogues.

Research into the biosynthesis of other acridone (B373769) alkaloids provides a foundational hypothesis. In plants like Ruta graveolens, acridone biosynthesis involves the condensation of N-methylanthraniloyl-CoA and malonyl-CoA, a reaction catalyzed by a type III polyketide synthase called acridone synthase (ACS). nih.gov The pathway is initiated from anthranilate, a product of the shikimate pathway. nih.gov It is plausible that this compound's biosynthesis in its marine source organism follows a similar logic, starting from anthranilate or a related precursor.

Future studies will involve a combination of genomics, transcriptomics, and metabolomics (multi-omics) to identify the gene clusters responsible for producing this compound. By sequencing the genome of the source organism, researchers can hunt for genes encoding enzymes like polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), tailoring enzymes like methyltransferases and oxidoreductases (e.g., cytochrome P450s), which are commonly involved in alkaloid biosynthesis. nih.gov Once candidate genes are identified, their function can be confirmed through heterologous expression, for instance, by transferring the genes into a host organism like Escherichia coli or yeast to see if this compound or its precursors are produced. nih.govnih.gov This approach not only clarifies the natural production route but also opens the door for metabolic engineering to produce this compound sustainably.

Interdisciplinary Approaches in this compound Research

The complexity of natural product research necessitates a deeply interdisciplinary approach, integrating expertise from multiple scientific fields. univ-lr.frnih.gov Advancing our understanding of this compound is a multifaceted problem that cannot be solved by a single discipline alone. nih.gov Future progress will depend on fostering robust collaborations among chemists, biologists, pharmacologists, and data scientists.

This collaborative framework typically involves:

Marine Biologists and Taxonomists: To identify and sustainably collect the source organisms for this compound. nih.govresearchgate.net

Natural Products Chemists: To perform the isolation, purification, and crucial structure elucidation of this compound and its naturally occurring analogues. nih.govresearchgate.net

Synthetic Organic Chemists: To develop methods for the total synthesis of this compound, which is critical for confirming its structure and providing a sustainable supply for biological testing, thereby overcoming the limitations of natural extraction. rsc.org

Pharmacologists and Cell Biologists: To design and execute assays to determine the biological activity and mechanism of action of this compound and its synthetic derivatives.

Computational Scientists and Bioinformaticians: To analyze 'omics' data for biosynthesis research, model drug-target interactions, and manage the vast datasets generated during screening and discovery campaigns. nih.govacs.org

International research networks, such as the Franco-Brazilian Network on Natural Products (FB2NP), exemplify how collaboration can stimulate scientific exchange, promote interdisciplinary projects, and accelerate discovery in the field of natural products. univ-lr.fr A similar concerted effort will be vital for unlocking the full potential of this compound.

Addressing Research Gaps and Challenges in this compound Studies

Research on marine natural products like this compound is fraught with specific challenges that must be addressed to move the field forward. These challenges represent key research gaps that future studies will aim to fill.

The Supply Problem: A primary obstacle in the development of many marine natural products is obtaining sufficient quantities of the compound for extensive biological evaluation and preclinical studies. rsc.orgnih.gov this compound is likely isolated in only minute amounts from its natural source. This "supply problem" makes further research difficult. A major focus will be on developing efficient and scalable total chemical syntheses or establishing a stable biotechnological production platform through metabolic engineering, as discussed previously. rsc.org

Incomplete Understanding of Biosynthesis: As highlighted in section 8.2, the biosynthetic pathway of this compound remains largely unknown. This is a significant gap, as elucidating the pathway is fundamental for sustainable production and for generating novel analogues through biosynthetic engineering. nih.govnih.gov

Structural Complexity and Elucidation: Marine alkaloids often possess complex and novel chemical structures. rsc.orgmdpi.com While modern spectroscopic techniques have made structure elucidation more manageable, it can still be a challenging and time-consuming process, particularly for determining the absolute stereochemistry of complex molecules. mdpi.com

Unexplored Biodiversity: The vast majority of marine organisms, especially microorganisms, remain unexplored as sources for new bioactive compounds. nih.gov It is possible that other, perhaps more potent, this compound analogues exist in other species. Future research should include broader screening of marine bioresources to explore the full chemical diversity of this alkaloid family. nih.govresearchgate.net

Leveraging Advanced Technologies for Deeper Understanding of this compound Activity

Overcoming the challenges in this compound research and achieving a deeper understanding of its biological activity will heavily rely on the application of advanced technologies. These modern tools offer unprecedented opportunities to accelerate discovery and gain systemic insights.

'Omics' Technologies: The integrated use of genomics, transcriptomics, proteomics, and metabolomics provides a powerful toolkit. nih.govnih.gov These technologies can be used to investigate how cells respond to this compound treatment on a global scale, revealing changes in gene expression, protein levels, and metabolite profiles. nih.gov This systems-level data can help identify the compound's mechanism of action and potential off-target effects. The integration of multi-omics data is seen as a promising avenue for future research. elsevierpure.com

High-Throughput Screening (HTS): Modern drug discovery relies on HTS platforms that can rapidly test thousands of compounds for biological activity. To make natural product libraries more compatible with these automated systems, crude extracts are often pre-fractionated. cancer.govnih.gov Applying HTS to libraries of this compound analogues against a wide array of biological targets can accelerate the discovery of new activities.

Advanced Analytical Methods: Techniques like liquid chromatography–high-resolution mass spectrometry (LC-HRMS) combined with computational tools like Global Natural Products Social (GNPS) molecular networking are revolutionizing natural product discovery. nih.gov These methods allow for the rapid identification and "dereplication" of known compounds in a complex mixture, enabling researchers to quickly focus on novel or interesting molecules, such as new this compound derivatives, within an extract. nih.gov

Computational and Knowledge-Based Frameworks: New computational frameworks are being developed to organize large, heterogeneous metabolomics data into knowledge graphs. nih.govacs.org By integrating experimental data with information from public scientific databases, these tools can help contextualize results, predict bioactivity, and rapidly identify promising compounds within large screening campaigns, which would be highly beneficial for this compound research. nih.govacs.org

Q & A

Q. What are the key structural features and chemical identifiers of Hallacridone?

this compound (2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6(11H)one) is an acridone alkaloid with the molecular formula C₁₅H₁₇NO₄ (molecular weight 307.305 g/mol). Its structural revision in 1989 confirmed the fused furo-acridinone system and acetyl substituent at position 2, critical for its bioactivity . Characterization relies on spectral data (e.g., NMR for acetyl group confirmation, mass spectrometry for molecular weight validation) and comparison with synthetic analogs .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis typically involves cyclization of prenylated anthranilic acid derivatives or oxidative coupling of phenolic precursors. Key steps include:

  • Reaction optimization : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF).
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • Validation : Cross-referencing spectral data (¹H/¹³C NMR, IR) with literature and ensuring reproducibility via triplicate trials .

Q. How is this compound classified within acridone alkaloids, and what are its known natural sources?

this compound belongs to the furoacridone subclass, distinguished by its fused furan ring. It is structurally related to glycocitrine and melicopine alkaloids. Natural sources include Rutaceae family plants (e.g., Citrus species), though isolation yields are often low (<0.1% dry weight). Researchers should prioritize hyphenated techniques (LC-MS/MS) for detection in complex plant matrices .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values varying by >10-fold) often arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). Methodological solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays, including positive controls (e.g., ciprofloxacin) and solvent normalization (e.g., DMSO ≤1%).
  • Meta-analysis : Systematically compare bioactivity data across studies using tools like PRISMA, focusing on variables such as pH, temperature, and cell line origins .

Q. How can researchers design robust comparative studies to assess this compound’s efficacy against related acridone derivatives?

  • Experimental design : Use a panel of structurally similar analogs (e.g., glycocitrine, junosidine) under identical conditions (e.g., 24-hour incubation in MCF-7 cells).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate potency.
  • Mechanistic depth : Pair efficacy data with molecular docking studies to correlate bioactivity with binding affinity to target proteins (e.g., topoisomerase II) .

Q. What advanced spectroscopic techniques are critical for characterizing this compound’s degradation products under varying conditions?

  • Stability studies : Expose this compound to accelerated degradation (40°C/75% RH for 4 weeks) and monitor via HPLC-PDA.
  • Structural elucidation : Use high-resolution LC-QTOF-MS to identify degradation products (e.g., deacetylated or oxidized forms).
  • Dynamic analysis : Apply 2D NMR (COSY, HSQC) to confirm positional changes in the acridone core .

Methodological Frameworks

  • Literature review : Prioritize databases like SciFinder and Reaxys for acridone alkaloid research, filtering for post-1989 studies to account for structural revisions .
  • Data contradiction resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses and design follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.